4-nitro-1-(oxetan-3-yl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitro-1-(oxetan-3-yl)-1H-pyrazole is a heterocyclic organic compound characterized by the presence of a nitro group, an oxetane ring, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-nitro-1-(oxetan-3-yl)-1H-pyrazole typically involves the reaction of oxetane derivatives with pyrazole precursors under specific conditions. One common method includes the nitration of 1-(oxetan-3-yl)-1H-pyrazole using nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at low temperatures to control the formation of the nitro group.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 4-Nitro-1-(oxetan-3-yl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of palladium on carbon (Pd/C).
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, Pd/C catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed:
Amines: Formed through the reduction of the nitro group.
Substituted Pyrazoles: Formed through nucleophilic substitution reactions.
Scientific Research Applications
4-Nitro-1-(oxetan-3-yl)-1H-pyrazole has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-nitro-1-(oxetan-3-yl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The oxetane ring may also contribute to the compound’s reactivity and stability, influencing its interaction with biological targets.
Comparison with Similar Compounds
4-Nitro-1-(oxetan-3-yl)-1H-pyrazole: Unique due to the presence of both nitro and oxetane groups.
1-(Oxetan-3-yl)-1H-pyrazole: Lacks the nitro group, resulting in different reactivity and applications.
4-Nitro-1H-pyrazole: Lacks the oxetane ring, affecting its stability and biological activity.
Uniqueness: this compound stands out due to its combined structural features, which confer unique chemical and biological properties
Properties
Molecular Formula |
C6H7N3O3 |
---|---|
Molecular Weight |
169.14 g/mol |
IUPAC Name |
4-nitro-1-(oxetan-3-yl)pyrazole |
InChI |
InChI=1S/C6H7N3O3/c10-9(11)5-1-7-8(2-5)6-3-12-4-6/h1-2,6H,3-4H2 |
InChI Key |
CATVJEVOFGUNHO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)N2C=C(C=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.